molecular formula C11H9F3O2 B8005573 (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate

Cat. No.: B8005573
M. Wt: 230.18 g/mol
InChI Key: LSRPOWBVMKMIDK-ONEGZZNKSA-N
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Description

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is an organic compound characterized by the presence of a trifluorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate typically involves the Wittig reaction, where 2,4,6-trifluorobenzaldehyde reacts with a suitable phosphonium ylide under basic conditions to form the desired acrylate ester . The reaction is carried out in an inert atmosphere, often using solvents like ethanol and bases such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylate group to an alcohol.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and substituted acrylates, depending on the reaction conditions and reagents used.

Scientific Research Applications

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-Ethyl 3-(2,4,6-trifluorophenyl)acrylate is unique due to its specific combination of the trifluorophenyl group and acrylate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (E)-3-(2,4,6-trifluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-2-16-11(15)4-3-8-9(13)5-7(12)6-10(8)14/h3-6H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRPOWBVMKMIDK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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